molecular formula C14H16ClN3 B13875044 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B13875044
M. Wt: 261.75 g/mol
InChI Key: MTOWDIPETKKROJ-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring bound to a phenyl group and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine ring makes it a versatile scaffold for drug development and other scientific applications .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine

InChI

InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18)

InChI Key

MTOWDIPETKKROJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

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